3-bromo-6-fluoro-2-hydroxybenzoic acid
Description
Contextualization within Substituted Benzoic Acid Derivatives
Substituted benzoic acids are a cornerstone of organic chemistry, with their acidity and reactivity being finely tunable by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive effects. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org The presence of a hydroxyl group introduces further complexity, allowing for hydrogen bonding and potential chelation effects, which can influence both the physical properties and chemical reactivity of the molecule.
The position of these substituents is also crucial. For instance, ortho-substituted benzoic acids often exhibit unique reactivity profiles due to the "ortho effect," where steric hindrance can force the carboxyl group out of the plane of the benzene (B151609) ring, affecting resonance and acidity. khanacademy.org This intricate interplay of electronic and steric factors makes the study of substituted benzoic acids a rich field for understanding fundamental principles of organic chemistry.
Overview of Research Trajectories in Halogenated Aromatic Scaffolds
The incorporation of halogen atoms into aromatic scaffolds is a widely employed strategy in medicinal chemistry and materials science. researchgate.netresearchgate.net Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Research in this area has focused on developing selective and efficient halogenation methods, as traditional approaches can sometimes lack regioselectivity and require harsh conditions. researchgate.net
A key area of investigation is the role of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center. researchgate.netnih.gov This interaction is increasingly recognized as a significant force in molecular recognition and crystal engineering. The ability to form halogen bonds adds another dimension to the utility of halogenated aromatic compounds in designing molecules with specific binding properties. nih.gov Consequently, there is a continuous drive to synthesize novel halogenated aromatic building blocks to explore new chemical space and develop innovative functional materials and therapeutic agents. chemscene.com
Importance of 3-Bromo-6-fluoro-2-hydroxybenzoic Acid as a Model System and Building Block
Within the diverse landscape of halogenated hydroxybenzoic acids, 3-bromo-6-fluoro-2-hydroxybenzoic acid stands out as a particularly interesting and useful compound. Its structure, featuring a bromine atom, a fluorine atom, and a hydroxyl group at specific positions on the benzoic acid ring, provides a unique combination of functionalities. This specific arrangement of substituents makes it a valuable model system for studying the combined effects of different halogens and a hydroxyl group on the reactivity and properties of the aromatic ring.
The presence of multiple, distinct halogen atoms (bromine and fluorine) allows for regioselective functionalization. For example, the carbon-bromine bond is generally more reactive in certain cross-coupling reactions than the carbon-fluorine bond, enabling selective modification at the 3-position. The hydroxyl group at the 2-position can direct metallation reactions and participate in intramolecular hydrogen bonding, further influencing the molecule's conformation and reactivity. These features make 3-bromo-6-fluoro-2-hydroxybenzoic acid a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. vwr.combldpharm.com
Below is a table summarizing the key properties of 3-bromo-6-fluoro-2-hydroxybenzoic acid:
| Property | Value |
| CAS Number | 1538235-22-1 |
| Molecular Formula | C₇H₄BrFO₃ |
| Molecular Weight | 235.01 g/mol |
| Appearance | Solid |
| Key Structural Features | Bromine at C3, Fluorine at C6, Hydroxyl at C2 |
The strategic placement of its functional groups allows for a range of chemical transformations, positioning 3-bromo-6-fluoro-2-hydroxybenzoic acid as a key intermediate in organic synthesis. Its utility is further highlighted by its relationship to other important synthetic intermediates, such as 3-bromo-6-fluoro-2-hydroxybenzaldehyde. bldpharm.com The study and application of this compound contribute to the broader understanding and advancement of organic synthesis and medicinal chemistry.
Properties
CAS No. |
1538235-22-1 |
|---|---|
Molecular Formula |
C7H4BrFO3 |
Molecular Weight |
235 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Fluoro 2 Hydroxybenzoic Acid
Direct Synthetic Routes
Direct synthetic approaches to 3-bromo-6-fluoro-2-hydroxybenzoic acid primarily involve the strategic functionalization of a pre-existing benzene (B151609) ring containing some of the desired substituents. The most logical precursor for such syntheses is 6-fluoro-2-hydroxybenzoic acid (also known as 6-fluorosalicylic acid), due to the commercial availability of this starting material. The key challenge lies in the regioselective introduction of a bromine atom at the C-3 position.
Halogenation Strategies
Halogenation, specifically bromination, of an aromatic ring is a fundamental transformation in organic synthesis. However, the directing effects of the existing substituents on the 6-fluoro-2-hydroxybenzoic acid scaffold play a crucial role in determining the outcome of the reaction.
Electrophilic aromatic substitution (EAS) is a common method for introducing halogens onto a benzene ring. acs.orgnih.govnih.govepa.gov In the case of 6-fluoro-2-hydroxybenzoic acid, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are both activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects makes the regioselective bromination at the C-3 position challenging.
The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to its ortho (C-3 and C-5) and para (not available) positions. The carboxylic acid group, while deactivating, also directs to the meta position (C-4 and C-6, with C-6 already substituted). The fluorine atom directs to its ortho (C-5) and para (C-3) positions. The combined influence of these groups suggests that a mixture of products is likely upon direct electrophilic bromination. Indeed, studies on the bromination of the related methyl 2-fluoro-6-hydroxybenzoate have shown that the reaction is largely selective for the position para to the phenol (B47542) (C-5), leading to the formation of the 5-bromo isomer as the major product. The formation of a minor dibrominated byproduct has also been observed, further highlighting the difficulty in achieving regioselectivity for the desired 3-bromo isomer through this approach.
| Reagent System | Expected Major Product(s) | Rationale for Regioselectivity |
| Br₂ in Acetic Acid | 5-Bromo-6-fluoro-2-hydroxybenzoic acid | The powerful ortho-, para-directing effect of the hydroxyl group favors substitution at the C-5 position. |
| N-Bromosuccinimide (NBS) | Mixture of 3-bromo and 5-bromo isomers | NBS is a milder brominating agent, but regioselectivity issues are still expected due to competing directing effects. nih.gov |
Directed ortho-metalation (DoM) is a powerful strategy that overcomes the regioselectivity limitations of classical electrophilic aromatic substitution. baranlab.orgorganic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. uwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to achieve highly regioselective substitution. wikipedia.org
For the synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid, both the hydroxyl and carboxyl groups of the starting material, 6-fluoro-2-hydroxybenzoic acid, can act as powerful DMGs. acs.orgorganic-chemistry.org To effectively utilize this strategy, the acidic protons of the hydroxyl and carboxyl groups must first be protected. A common protection strategy involves converting the hydroxyl group to a methoxymethyl (MOM) ether and the carboxylic acid to an ester. With these protecting groups in place, the MOM-ether group can direct the lithiation to the C-3 position. Subsequent quenching of the lithiated species with a suitable brominating agent, such as elemental bromine (Br₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, would introduce the bromine atom at the desired position. A final deprotection step would then yield the target compound.
A general three-step sequence for the synthesis of 3-substituted salicylic (B10762653) acids from the corresponding phenols involves:
Protection of the phenolic hydroxyl group.
Directed ortho-lithiation followed by quenching with an electrophile.
Deprotection to reveal the final product. researchgate.net
| Step | Transformation | Key Reagents | Purpose |
| 1 | Protection | MOMCl, Base | Protects the acidic hydroxyl group to prevent unwanted side reactions and enables it to act as a DMG. |
| 2 | Directed Ortho-Metalation | n-BuLi or s-BuLi, THF | Regioselective deprotonation at the C-3 position, directed by the MOM-ether group. |
| 3 | Bromination | Br₂ or CBr₄ | Introduction of the bromine atom at the lithiated position. |
| 4 | Deprotection | Acidic conditions (e.g., HCl) | Removal of the MOM protecting group to yield the final product. |
Sequential halogenation protocols, where multiple halogen atoms are introduced in a stepwise manner, are another potential route. However, for the synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid, this approach would likely encounter similar regioselectivity challenges as direct electrophilic bromination. The directing effects of the substituents would need to be carefully managed at each step to ensure the desired substitution pattern. There is limited specific literature on the successful application of a sequential halogenation protocol to achieve this particular compound.
Hydroxylation Methods
An alternative synthetic disconnection would involve the hydroxylation of a pre-existing 3-bromo-6-fluorobenzoic acid. This approach is conceptually straightforward but can be challenging in practice. The direct hydroxylation of an aryl halide often requires harsh reaction conditions or the use of specialized reagents, such as strong bases or transition metal catalysts. Finding a method that is both efficient and compatible with the other functional groups on the molecule would be a key consideration. There is currently a lack of specific, documented methods for the direct hydroxylation of 3-bromo-6-fluorobenzoic acid to yield the target compound.
Carboxylation Techniques
The introduction of a carboxylic acid group onto a phenol derivative is a well-established transformation, most famously achieved through the Kolbe-Schmitt reaction. researchgate.netresearchgate.netnih.gov This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, typically under high pressure and temperature. To synthesize 3-bromo-6-fluoro-2-hydroxybenzoic acid via this method, the required starting material would be 2-bromo-4-fluorophenol (B1268413).
While 2-bromo-4-fluorophenol is a known compound, the regioselectivity of the Kolbe-Schmitt reaction on this substrate is a potential issue. The carboxylation occurs ortho to the hydroxyl group. In this case, there are two available ortho positions (C-3 and C-5). The electronic and steric effects of the bromine and fluorine atoms would influence the site of carboxylation, and a mixture of isomers could be formed, necessitating a potentially difficult separation.
More modern, transition-metal-catalyzed C-H carboxylation reactions of phenols have also been developed. nih.gov These methods can offer higher regioselectivity and milder reaction conditions. A palladium-catalyzed, silanol-directed ortho-C-H carboxylation of phenols has been reported as an efficient method for the synthesis of salicylic acids. nih.gov The application of such a method to 2-bromo-4-fluorophenol could potentially offer a more controlled route to the desired product, although specific studies on this substrate have not been reported.
Transition-Metal-Catalyzed Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like 3-bromo-6-fluoro-2-hydroxybenzoic acid, these methods provide a versatile platform for introducing key structural motifs.
Suzuki-Miyaura Coupling Approaches for Aryl-Halogen Exchange
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organic halide or pseudo-halide, catalyzed by a palladium complex. nih.gov In the context of synthesizing 3-bromo-6-fluoro-2-hydroxybenzoic acid, this reaction could be envisioned for an aryl-halogen exchange to introduce a specific substituent, though it's more commonly used to form biaryl compounds. pku.edu.cnnih.gov
The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid or its derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. nih.gov
For a dihalogenated precursor, such as a dibromo- or bromo-iodo-fluorohydroxybenzoic acid, the Suzuki-Miyaura reaction could be performed regioselectively. The reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl, allowing for selective reaction at the more reactive site. researchgate.net For instance, a hypothetical 3-iodo-6-fluoro-2-hydroxybenzoic acid could be selectively coupled with a suitable organoboron reagent at the iodine-bearing position, leaving the bromine and fluorine atoms intact.
| Parameter | Typical Conditions | Rationale/Considerations |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Choice depends on substrate reactivity and desired reaction conditions. Pd/C offers easier removal. pku.edu.cn |
| Ligand | Phosphine-based (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands can improve catalytic activity, especially for less reactive halides. nih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and can influence reaction efficiency. nih.gov |
| Solvent | Toluene (B28343), DME, THF, often with water | Aqueous solvent mixtures are common and can enhance reaction rates. nih.gov |
| Boron Reagent | Arylboronic acids or arylboronate esters | Boronic acids are common, but esters can offer greater stability and reactivity in some cases. |
Sonogashira Coupling Considerations for Aromatic Functionalization
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkynes and has found broad application in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org For the synthesis of derivatives of 3-bromo-6-fluoro-2-hydroxybenzoic acid, the Sonogashira coupling could be employed to introduce an alkynyl group, which can then be further functionalized.
The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the arylalkyne. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Given the presence of multiple halogen substituents in potential precursors to 3-bromo-6-fluoro-2-hydroxybenzoic acid, regioselectivity is a key consideration. As with the Suzuki-Miyaura coupling, the higher reactivity of iodine over bromine can be exploited for selective functionalization. rsc.org For instance, starting with a di-iodinated or iodo-bromo precursor could allow for the selective introduction of an alkynyl moiety. The choice of solvent can also influence the reaction, with polar solvents sometimes enhancing regioselectivity. lucp.net
| Parameter | Typical Conditions | Rationale/Considerations |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are common and effective catalysts for Sonogashira couplings. libretexts.org |
| Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide species. organic-chemistry.org |
| Base | Et₃N, piperidine, diisopropylamine | Acts as both a base and a solvent in many cases. |
| Solvent | THF, DMF, toluene | Solvent choice can impact reaction rate and solubility of reagents. lucp.net |
| Alkyne | Terminal alkynes | A wide range of functional groups on the alkyne are tolerated. libretexts.org |
Heck Reaction Pathways for Olefinic Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. libretexts.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes and has been widely used in both academic and industrial settings. beilstein-journals.org In the synthesis of derivatives of 3-bromo-6-fluoro-2-hydroxybenzoic acid, the Heck reaction could be used to introduce a vinyl group, which can serve as a handle for further transformations.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the olefin insertion and the stereoselectivity of the resulting double bond are key aspects of this reaction.
For a substrate like 3-bromo-6-fluoro-2-hydroxybenzoic acid, the Heck reaction would likely occur at the C-Br bond. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve high yields and selectivity. nih.gov Intramolecular Heck reactions are also a powerful tool for the construction of cyclic systems. libretexts.org
| Parameter | Typical Conditions | Rationale/Considerations |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂ | These are common palladium sources for the Heck reaction. nih.gov |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, P(o-tolyl)₃) or NHCs | Ligand choice can influence catalyst stability and activity. |
| Base | Et₃N, K₂CO₃, NaOAc | A base is required to neutralize the hydrogen halide formed during the reaction. |
| Solvent | DMF, NMP, acetonitrile | Polar aprotic solvents are commonly used. |
| Olefin | Electron-deficient or unactivated alkenes | A wide variety of alkenes can be used. |
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. scitepress.org For 3-bromo-6-fluoro-2-hydroxybenzoic acid, a plausible retrosynthetic analysis would involve disconnections that lead to readily accessible precursors.
One potential retrosynthetic pathway begins with the target molecule and considers the introduction of the bromine atom as a key step. This leads back to 6-fluoro-2-hydroxybenzoic acid as a potential precursor. The bromination of this precursor would need to be regioselective to yield the desired 3-bromo isomer.
Another approach would involve the protection of the hydroxyl and carboxylic acid groups, followed by halogen-metal exchange and subsequent reaction with an electrophile. For example, a suitably protected dihalobenzene could undergo lithiation and carboxylation. researchgate.net
A plausible retrosynthetic pathway is as follows:
Target Molecule: 3-bromo-6-fluoro-2-hydroxybenzoic acid
Disconnect C-Br bond: This suggests an electrophilic bromination of a 6-fluoro-2-hydroxybenzoic acid precursor.
Disconnect C-COOH bond: This points to the carboxylation of a protected 2-bromo-4-fluorophenol derivative.
Disconnect C-F bond: This is generally less synthetically feasible in the final stages but could be considered in the synthesis of the aromatic core.
Starting from a commercially available fluorophenol or fluorobenzoic acid derivative is a common strategy. For instance, starting with 2-fluoro-6-hydroxybenzoic acid, a regioselective bromination would be a key transformation. Alternatively, a multi-step synthesis starting from a more basic fluorinated aromatic compound could be employed.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid, several factors would need to be carefully controlled, especially in the context of transition-metal-catalyzed reactions.
Catalyst Systems and Ligand Effects
The choice of catalyst and ligand is paramount in transition-metal-catalyzed cross-coupling reactions. The electronic and steric properties of the ligand can have a profound impact on the reactivity and selectivity of the catalyst.
For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be highly effective for the coupling of aryl chlorides and bromides. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations. The catalyst loading can often be reduced with the use of highly active ligand systems.
In Sonogashira couplings, while traditional catalysts like Pd(PPh₃)₄ are effective, the development of more active catalysts is an ongoing area of research. libretexts.org The choice of ligand can influence the need for a copper co-catalyst, with some systems allowing for copper-free conditions.
For Heck reactions, the ligand can influence the regioselectivity of the olefin insertion and the stability of the palladium catalyst. beilstein-journals.org Ligand-free conditions have also been developed, often using palladium nanoparticles as the catalyst. researchgate.net
The optimization process typically involves screening a variety of catalysts and ligands to identify the most effective combination for a specific substrate and reaction type. The use of high-throughput screening techniques can accelerate this process.
Solvent Effects on Regioselectivity and Conversion
The synthesis of substituted benzoic acids, including halogenated variants like 3-bromo-6-fluoro-2-hydroxybenzoic acid, is highly dependent on the choice of solvent. The solvent system not only influences reaction rates and conversion but is also critical in determining the regioselectivity of halogenation and other substitution reactions.
In syntheses analogous to that of 3-bromo-6-fluoro-2-hydroxybenzoic acid, aprotic polar solvents are frequently employed. For instance, in the preparation of related fluorinated and brominated aromatics, solvents like N,N-dimethylformamide (DMF) are chosen for their ability to dissolve a wide range of reactants and stabilize charged intermediates. In a multi-step synthesis to produce 2,4-difluoro-3-hydroxy-benzoic acid, DMF was found to be the optimal solvent for the cuprous cyanide reaction, a key step in introducing the carboxylic acid precursor. google.com Similarly, bromination reactions using N-bromosuccinimide (NBS) often utilize aprotic polar solvents to achieve high yields. google.com
The choice of solvent is also critical in controlling the position of bromination on an activated aromatic ring. In the preparation of methyl 3-bromo-4-hydroxybenzoate, solvents such as dichloromethane (B109758) or chloroform (B151607) are used. beilstein-journals.org The use of non-polar or weakly polar solvents can help to control the reactivity of the brominating agent and prevent the formation of di-brominated byproducts. The table below summarizes solvent effects observed in the synthesis of related hydroxybenzoic acids.
Interactive Table: Solvent Effects in the Synthesis of Related Benzoic Acids
| Reaction Step | Compound Synthesized | Solvent | Role of Solvent | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Cyanogenation | 2,4-difluoro-3-hydroxy-benzoic acid | DMF | Aprotic polar, solvates cation | Optimal for CuCN reaction | google.com |
| Bromination | 2,4-difluoro-3-hydroxy-benzoic acid | DMF | Aprotic polar | Effective for reaction with NBS | google.com |
| Bromination | Methyl 3-bromo-4-hydroxybenzoate | Dichloromethane | Halogenated alkane | Controlled bromination, high yield | beilstein-journals.org |
| Hydrolysis | 2-bromo-3-fluorobenzoic acid | Sulfuric Acid | Strong acid, reactant | Facilitates hydrolysis of trifluoromethyl group | google.com |
Temperature and Pressure Regimes
Temperature is a critical parameter in the synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid and its precursors, directly impacting reaction kinetics, product yield, and the formation of impurities. Specific temperature control is essential at various stages, from initial halogenation to final hydrolysis.
For example, in the synthesis of 3-bromo-4-fluorobenzoic acid, the bromination step is conducted at temperatures ranging from 50 to 150°C, with a preferred range of 80 to 120°C. google.com In contrast, diazotization reactions, which might be used to introduce the hydroxyl group, typically require low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt intermediate. researchgate.net Hydrolysis steps, particularly of resilient groups like nitriles or trifluoromethyl groups to form the final carboxylic acid, often demand significantly elevated temperatures. In the synthesis of 2-bromo-3-fluorobenzoic acid from a trifluoromethyl precursor, the hydrolysis is carried out in sulfuric acid at temperatures between 150 and 175°C. google.com
The following table illustrates the diverse temperature requirements for synthetic steps leading to similar chemical structures. Information regarding specific pressure regimes beyond standard atmospheric pressure is not extensively detailed in the reviewed literature for these types of syntheses, though reduced pressure is often applied during distillation for purification. google.com
Interactive Table: Temperature Conditions in Analogous Syntheses
| Reaction Step | Compound Synthesized | Temperature Range (°C) | Optimal Temperature (°C) | Rationale | Reference |
|---|---|---|---|---|---|
| Bromination | 3-bromo-4-fluorobenzoic acid | 50 - 150 | 80 - 120 | Ensure sufficient reaction rate | google.com |
| Cyanogenation | 2,4-difluoro-3-hydroxy-benzoic acid | 80 - 150 | Not specified | Overcome activation energy | google.com |
| Hydrolysis (Nitrile) | 2,4-difluoro-3-hydroxy-benzoic acid | 90 - 140 | Not specified | Drive reaction to completion | google.com |
| Hydrolysis (CF3) | 2-bromo-3-fluorobenzoic acid | 150 - 175 | 165 - 175 | Cleave stable C-F bonds | google.com |
| Diazotization | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | < -75 | Not specified | Stabilize diazonium intermediate | researchgate.net |
Derivatization Strategies of 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
The trifunctional nature of 3-bromo-6-fluoro-2-hydroxybenzoic acid, possessing a carboxylic acid, a hydroxyl group, and two different halogen atoms, makes it a versatile scaffold for the synthesis of more complex molecules. Each functional group can be targeted with a high degree of chemical selectivity.
Esterification of the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into esters, which can serve as protecting groups or as final products with modified physicochemical properties. A common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For the related 4-fluoro-3-hydroxybenzoic acid, esterification is achieved by heating a solution of the acid in methanol (B129727) with a catalytic amount of thionyl chloride or sulfuric acid. Another documented method for a related fluoro-hydroxybenzoic acid involves the use of TMS diazomethane (B1218177) in a solvent mixture of THF and methanol at a controlled temperature of 0°C. sci-hub.se For more complex alcohols, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction.
Amidation Reactions
The carboxylic acid can be transformed into primary, secondary, or tertiary amides. This transformation typically proceeds via the activation of the carboxylic acid. One pathway involves converting the acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a suitable amine or ammonia (B1221849) to form the amide bond. Alternatively, peptide coupling agents such as DCC, often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can directly facilitate the reaction between the carboxylic acid and an amine, avoiding the need for the harsh conditions of acyl chloride formation.
Etherification of the Hydroxyl Group
The phenolic hydroxyl group can be converted to an ether, a common strategy to alter a molecule's biological activity or protect the hydroxyl group during subsequent reactions. The Williamson ether synthesis is a widely used method. This reaction is typically performed after the carboxylic acid has been protected as an ester to prevent the acidic proton from interfering with the base. The phenoxide is first generated by treating the esterified starting material with a base, such as potassium carbonate (K₂CO₃). The phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., propargyl bromide or benzyl (B1604629) bromide) to form the corresponding ether.
Regioselective Functionalization of Halogen Atoms
The presence of both bromine and fluorine atoms on the aromatic ring allows for selective functionalization, primarily through two distinct reaction types: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).
The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura beilstein-journals.orgresearchgate.net and Sonogashira nih.govresearchgate.netnih.gov couplings. This difference in reactivity allows for the selective formation of new carbon-carbon bonds at the C-Br position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can couple arylboronic acids (Suzuki) or terminal alkynes (Sonogashira) to the 3-position of the ring while leaving the fluorine atom at the 6-position intact. beilstein-journals.orgrsc.org The choice of ligand on the palladium catalyst can be crucial in governing which halogen is targeted in di- or tri-halogenated systems. rsc.org
Conversely, the carbon-fluorine bond is more susceptible to nucleophilic aromatic substitution (SₙAr), especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Although the carboxylic acid and bromine are not strong activating groups, the cumulative electron-withdrawing effect can still render the C-F bond susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, or amines) under specific conditions, leading to substitution at the 6-position. The reaction proceeds through a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing substituents. libretexts.orglibretexts.org
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 6 Fluoro 2 Hydroxybenzoic Acid
Influence of Substituents on Aromatic Reactivity
The presence of multiple substituents on the benzene (B151609) ring of 3-bromo-6-fluoro-2-hydroxybenzoic acid creates a complex electronic and steric environment that significantly influences its reactivity.
Electronic Effects of Bromine, Fluorine, and Hydroxyl Groups
The electronic influence of the substituents on the aromatic ring is a primary determinant of its reactivity. The hydroxyl (-OH), bromine (-Br), and fluorine (-F) groups exert both inductive and resonance effects, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack.
The hydroxyl group at the C2 position is a powerful activating group. It possesses a strong positive mesomeric effect (+M) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic ring, increasing its electron density. This effect is partially counteracted by its negative inductive effect (-I) due to the high electronegativity of oxygen. However, the resonance effect is generally dominant, making the ortho and para positions more nucleophilic.
The carboxylic acid group (-COOH) is a deactivating group due to its strong negative inductive and mesomeric effects (-I, -M). It withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack and directing incoming electrophiles to the meta position.
The cumulative effect of these substituents makes the aromatic ring of 3-bromo-6-fluoro-2-hydroxybenzoic acid electron-deficient, which has significant implications for its reactivity in substitution reactions.
Steric Effects on Reaction Pathways
Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving 3-bromo-6-fluoro-2-hydroxybenzoic acid. The presence of substituents ortho to each other can physically block the approach of reagents to certain positions on the aromatic ring.
In this molecule, the hydroxyl group at C2 and the fluorine atom at C6 are ortho to the carboxylic acid group at C1. This arrangement leads to the "ortho effect," where steric hindrance between the ortho substituents and the carboxylic acid group can force the -COOH group out of the plane of the benzene ring. This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring.
The bromine atom at the C3 position and the fluorine atom at the C6 position also contribute to the steric crowding around the ring, potentially influencing the accessibility of adjacent sites for substitution. For instance, the positions ortho and para to the activating hydroxyl group are C3 and C5. The C3 position is already occupied by a bromine atom, and the C5 position is sterically hindered by the adjacent fluorine atom at C6. This steric congestion can significantly impact the feasibility and outcome of substitution reactions.
Mechanistic Investigations of Key Transformations
The unique substitution pattern of 3-bromo-6-fluoro-2-hydroxybenzoic acid predisposes it to specific types of chemical transformations, each proceeding through distinct mechanistic pathways.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA) is a plausible reaction pathway for 3-bromo-6-fluoro-2-hydroxybenzoic acid, particularly due to the presence of electron-withdrawing groups and good leaving groups (halogens). In contrast to electrophilic substitution, SNA is favored on electron-poor aromatic rings.
The fluorine atom is generally a better leaving group than bromine in nucleophilic aromatic substitution reactions. Therefore, substitution of the fluorine atom at the C6 position is a likely transformation. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, and its stability is enhanced by the electron-withdrawing effects of the other substituents, particularly the carboxylic acid and bromine groups. In a subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
A patent describing the synthesis of related compounds mentions the use of N-bromosuccinimide for the bromination of 2-fluoro-6-hydroxybenzoic acid, suggesting that the positions on the ring are susceptible to substitution. sci-hub.se While not a nucleophilic substitution of a halogen, this indicates the potential for reactions to occur on the ring.
Table 1: General Conditions for Nucleophilic Aromatic Substitution of Aryl Halides
| Reagent/Catalyst | Solvent | Temperature | Typical Nucleophiles |
| Strong Nucleophile (e.g., NaOCH₃, NaNH₂) | Polar Aprotic (e.g., DMSO, DMF) | Room Temperature to Elevated | Alkoxides, Amides |
| Ammonia (B1221849), Amines | - | High Temperature and Pressure | Amines |
| Hydroxide | Water/Co-solvent | High Temperature | Hydroxide |
This table represents general conditions and the specific reactivity of 3-bromo-6-fluoro-2-hydroxybenzoic acid may vary.
Electrophilic Aromatic Substitution Mechanisms
Due to the cumulative deactivating effect of the bromine, fluorine, and carboxylic acid groups, electrophilic aromatic substitution (EAS) on 3-bromo-6-fluoro-2-hydroxybenzoic acid is expected to be challenging. The aromatic ring is significantly electron-deficient, making it less nucleophilic and thus less reactive towards electrophiles.
However, if an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The hydroxyl group is a strong ortho, para-director, while the halogens are weak ortho, para-directors. The carboxylic acid group is a meta-director. The directing effects of these groups can either reinforce or oppose each other.
In this case, the powerful activating and directing effect of the hydroxyl group would likely dominate. The positions ortho (C3) and para (C5) to the hydroxyl group are the most activated. The C3 position is already substituted with bromine. The C5 position is sterically hindered by the adjacent fluorine atom at C6. Therefore, any electrophilic substitution would likely be slow and may require harsh reaction conditions.
The mechanism of EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocationic intermediate (an arenium ion or sigma complex). The positive charge is delocalized across the ring. The stability of this intermediate is crucial for the reaction rate. In the final step, a proton is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
Radical Reaction Pathways
The carbon-bromine bond in 3-bromo-6-fluoro-2-hydroxybenzoic acid can potentially undergo homolytic cleavage to form an aryl radical, opening up pathways for radical-mediated reactions. Such reactions are typically initiated by radical initiators (e.g., AIBN) or by photolysis or high temperatures.
Once formed, the aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction from a solvent or another reagent, or addition to a double or triple bond. Radical reactions are generally less sensitive to the electronic effects of substituents compared to ionic reactions.
Table 2: Common Initiators and Conditions for Radical Reactions
| Initiator | Initiation Method | Typical Reaction Types |
| AIBN (Azobisisobutyronitrile) | Thermal Decomposition | Radical Polymerization, Radical Halogenation |
| Benzoyl Peroxide | Thermal Decomposition | Radical Polymerization, Radical Addition |
| UV Light | Photolysis | Photochemical Reactions, Radical Formation |
This table represents general conditions and the specific reactivity of 3-bromo-6-fluoro-2-hydroxybenzoic acid may vary.
Intermolecular Interactions and Their Impact on Reactivity
The functional groups on 3-bromo-6-fluoro-2-hydroxybenzoic acid are prime sites for engaging in non-covalent interactions, which in turn influence its physical properties, crystal packing, and ultimately its reactivity. The hydroxyl and carboxyl groups are potent hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding.
Hydrogen bonds are a predominant force in the crystal engineering of benzoic acid derivatives. The carboxylic acid moiety is well-known to form robust centrosymmetric dimers through O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov This dimerization is a very common and stable supramolecular synthon.
In addition to the carboxylic acid dimerization, the hydroxyl group introduces further possibilities for hydrogen bonding. It can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring carboxylic acid or to another hydroxyl group. Furthermore, an intramolecular hydrogen bond can be expected between the hydroxyl group at the 2-position and the adjacent carboxylic acid group. This is a common feature in salicylic (B10762653) acid and its derivatives, contributing to the planarity of the molecule. nih.gov
The presence of both hydroxyl and carboxyl groups can lead to competition in forming hydrogen bonds. Studies on hydroxybenzoic acids have shown that the hydroxyl moiety can, in some cases, be a more effective hydrogen-bond donor than the carboxylic acid moiety. researchgate.net This preference can be guided by factors such as the electrostatic charge distribution on the molecule. The fluorine atom, being highly electronegative, will influence the acidity of the neighboring hydroxyl and carboxylic acid protons, thereby modulating the strength and nature of the hydrogen bonds formed.
In the solid state, these hydrogen bonds would likely assemble the molecules into extended networks. Depending on the interplay of the various hydrogen bonding motifs, these could range from one-dimensional chains to two-dimensional sheets or more complex three-dimensional architectures. For instance, in the crystal structure of the related 3-bromo-2-hydroxybenzoic acid, molecules form centrosymmetric dimers which then assemble into corrugated sheets. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
| Donor Group | Acceptor Group | Type of Interaction | Expected Effect on Reactivity |
| Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Intermolecular Dimerization | Stabilizes the molecule, may decrease reactivity of the carboxylic acid. |
| Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intramolecular | Increases molecular planarity, influences acidity. |
| Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intermolecular | Formation of extended networks, influences crystal packing. |
| Hydroxyl (-OH) | Hydroxyl (-OH) | Intermolecular | Formation of chains or sheets, competes with other H-bonds. |
| C-H (aromatic) | Oxygen/Fluorine | Weak Intermolecular | Contributes to overall crystal packing and stability. |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base). nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the bromine atom in 3-bromo-6-fluoro-2-hydroxybenzoic acid is a potential halogen bond donor.
The electrophilic character of the bromine atom is due to the anisotropic distribution of electron density around it, resulting in a region of positive electrostatic potential (a "σ-hole") on the extension of the C-Br bond. nih.gov This positive region can interact favorably with electron-rich sites on adjacent molecules, such as the oxygen atoms of the hydroxyl or carboxyl groups, or even the π-system of a neighboring aromatic ring.
The presence of both hydrogen and halogen bonding capabilities within the same molecule can lead to complex and competing supramolecular synthons. The final solid-state structure will be a result of the thermodynamic balance between these various interactions. Research on related bromo-hydroxybenzoic acids has shown the importance of these interactions in forming specific supramolecular assemblies. nih.gov The ability of bromine to participate in these directional interactions can be exploited in the design of new materials and co-crystals.
Table 2: Potential Halogen Bonding Interactions in 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
| Halogen Bond Donor | Halogen Bond Acceptor | Type of Interaction | Expected Effect on Reactivity |
| C-Br | O=C (Carboxylic Acid) | Intermolecular | Influences crystal packing and orientation of molecules. |
| C-Br | -OH (Hydroxyl) | Intermolecular | Competes with hydrogen bonding, directs supramolecular assembly. |
| C-Br | π-system (Aromatic Ring) | Intermolecular | Contributes to stacking interactions and overall crystal stability. |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 6 Fluoro 2 Hydroxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 3-bromo-6-fluoro-2-hydroxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for unambiguous structural confirmation.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 3-bromo-6-fluoro-2-hydroxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
The two aromatic protons, H-4 and H-5, would appear as doublets due to coupling with each other. The electron-withdrawing effects of the bromine, fluorine, and carboxyl groups, along with the electron-donating effect of the hydroxyl group, would influence their chemical shifts. The proton ortho to the fluorine (H-5) is expected to show an additional coupling to the ¹⁹F nucleus.
The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.0 - 7.3 | d | J(H4-H5) ≈ 8-9 |
| H-5 | 6.8 - 7.1 | dd | J(H5-H4) ≈ 8-9, J(H5-F) ≈ 6-8 |
| -OH | 9.0 - 12.0 | br s | - |
| -COOH | 11.0 - 13.0 | br s | - |
Note: These are predicted values and may differ from experimental results.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum will provide information on the seven distinct carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 110 - 115 |
| C-2 (C-OH) | 150 - 155 |
| C-3 (C-Br) | 105 - 110 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 (d, JCF ≈ 20-25 Hz) |
| C-6 (C-F) | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| -COOH | 165 - 170 |
Note: These are predicted values and may differ from experimental results.
Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum for 3-bromo-6-fluoro-2-hydroxybenzoic acid is expected to show a single signal for the fluorine atom. The chemical shift will be influenced by the substituents on the aromatic ring. This signal would likely appear as a doublet of doublets due to coupling with H-5 and potentially a smaller long-range coupling with H-4.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments are crucial for definitively assigning the proton and carbon signals.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the aromatic protons H-4 and H-5, confirming their adjacent relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the C-4 and C-5 signals based on the assignments of H-4 and H-5.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-2, C-3, C-6) and the carboxyl carbon by observing their correlations with the aromatic protons. For example, H-5 would be expected to show correlations to C-1, C-3, and C-4.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3-bromo-6-fluoro-2-hydroxybenzoic acid would display characteristic absorption bands for the O-H, C=O, C-F, C-Br, and aromatic C-H and C=C bonds.
Predicted FT-IR Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-F | 1100 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Note: These are predicted values and may differ from experimental results.
Raman Spectroscopy
Raman spectroscopy would provide valuable insights into the vibrational modes of 3-bromo-6-fluoro-2-hydroxybenzoic acid, offering a detailed fingerprint of its molecular structure. The spectrum would be characterized by a series of bands corresponding to the specific vibrations of its functional groups and the aromatic ring.
Key expected Raman shifts would include:
C-Br Stretching: A low-frequency band characteristic of the carbon-bromine bond.
C-F Stretching: A band in the mid-frequency range, indicative of the carbon-fluorine bond.
O-H Bending and C-O Stretching: Vibrations associated with the hydroxyl and carboxylic acid groups.
C=O Stretching: A strong band corresponding to the carbonyl group of the carboxylic acid.
Aromatic C-C Stretching: Multiple bands representing the vibrations of the benzene (B151609) ring.
Ring Breathing Modes: Characteristic vibrations of the substituted benzene ring.
Interactive Data Table: Predicted Raman Shifts for 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-Br Stretch | 500 - 650 | Medium |
| C-F Stretch | 1100 - 1300 | Medium-Strong |
| Aromatic C-H Bending | 1000 - 1300 | Weak-Medium |
| C-O Stretch (Phenolic) | 1200 - 1300 | Medium |
| C=C Aromatic Stretch | 1400 - 1600 | Strong |
| C=O Stretch (Carboxylic) | 1650 - 1700 | Strong |
| O-H Stretch (Carboxylic) | 2800 - 3200 | Broad, Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups and substituted benzoic acids. Actual experimental values may vary.
Vibrational Assignments and Normal Coordinate Analysis
A complete understanding of the vibrational spectrum would be achieved through vibrational assignments, correlating each observed Raman band to a specific molecular motion. This process would be supported by theoretical calculations, such as Density Functional Theory (DFT), to perform a Normal Coordinate Analysis (NCA).
The NCA would:
Calculate the theoretical vibrational frequencies and intensities.
Determine the potential energy distribution (PED) for each vibrational mode, quantifying the contribution of different internal coordinates (e.g., bond stretching, angle bending) to each Raman band.
Aid in the unambiguous assignment of complex vibrational modes arising from the coupling of different functional group vibrations.
This combined experimental and theoretical approach would provide a robust model of the molecule's vibrational dynamics.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Analysis of Absorption Bands and Chromophores
The UV-Vis absorption spectrum of 3-bromo-6-fluoro-2-hydroxybenzoic acid would be expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. The primary chromophore is the substituted benzene ring, with its π-electron system. The hydroxyl, carboxyl, bromo, and fluoro substituents would act as auxochromes, modifying the energy and intensity of these transitions.
The spectrum would likely show bands corresponding to:
π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the aromatic ring. The substitution pattern would influence the precise wavelength of maximum absorption (λmax).
n → π* transitions: These lower-energy, lower-intensity transitions would be associated with the non-bonding electrons of the oxygen atoms in the carbonyl and hydroxyl groups.
Solvent Effects on Electronic Spectra (Solvatochromism)
The position and intensity of the UV-Vis absorption bands of 3-bromo-6-fluoro-2-hydroxybenzoic acid would be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Bathochromic Shift (Red Shift): In polar protic solvents (e.g., ethanol, methanol), hydrogen bonding with the hydroxyl and carbonyl groups would be expected to stabilize the excited state more than the ground state, leading to a shift of the π → π* and n → π* bands to longer wavelengths.
Hypsochromic Shift (Blue Shift): In some cases, specific interactions could lead to a blue shift. For instance, hydrogen bonding to the non-bonding electrons of the carbonyl oxygen could lower the energy of the n orbital, increasing the energy required for the n → π* transition.
Interactive Data Table: Predicted Solvent Effects on λmax for 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
| Solvent | Polarity | Predicted λmax (nm) for π → π | Predicted λmax (nm) for n → π |
| Hexane | Non-polar | ~280-290 | ~310-320 |
| Dichloromethane (B109758) | Polar aprotic | ~285-295 | ~315-325 |
| Acetonitrile | Polar aprotic | ~290-300 | ~320-330 |
| Ethanol | Polar protic | ~295-305 | ~325-335 |
| Water | Polar protic | ~300-310 | ~330-340 |
Note: This data is illustrative of expected trends in solvatochromism for phenolic compounds and is not based on experimental measurements for 3-bromo-6-fluoro-2-hydroxybenzoic acid.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) would be a critical tool for the unambiguous confirmation of the elemental composition of 3-bromo-6-fluoro-2-hydroxybenzoic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 3-bromo-6-fluoro-2-hydroxybenzoic acid (C₇H₄BrFO₃), the expected exact mass would be calculated based on the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two m/z units (M and M+2).
Interactive Data Table: HRMS Data for 3-Bromo-6-fluoro-2-hydroxybenzoic Acid
| Ion | Elemental Composition | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₅BrFO₃ | 234.9455 |
| [M-H]⁻ | C₇H₃BrFO₃ | 232.9300 |
| [M+Na]⁺ | C₇H₄BrFNaO₃ | 256.9274 |
Note: The calculated exact masses are based on the monoisotopic masses of the elements.
The fragmentation pattern observed in the mass spectrum would further corroborate the structure, with characteristic losses of functional groups such as H₂O, CO, and COOH.
Fragmentation Pattern Elucidation for Structural Confirmation
The structural confirmation of 3-bromo-6-fluoro-2-hydroxybenzoic acid via mass spectrometry would rely on the characteristic fragmentation of the molecular ion. While a specific experimental mass spectrum for this compound is not publicly documented, the fragmentation pattern can be predicted based on the known behavior of similar molecules, such as salicylic (B10762653) acid and other halogenated aromatic compounds.
Upon electron ionization, the molecule would first form a molecular ion peak (M+•). The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity, due to the natural isotopic abundance of 79Br and 81Br.
Key fragmentation pathways would likely include:
Decarboxylation: The most common fragmentation for benzoic acids is the loss of the carboxyl group (-COOH), which would result in a significant fragment ion [M-COOH]+.
Loss of Water: An ortho-hydroxyl group can facilitate the loss of a water molecule (H₂O) from the molecular ion, a process known as the "ortho effect."
Halogen Loss: Cleavage of the carbon-bromine or carbon-fluorine bond could lead to the loss of the respective halogen radical (•Br or •F).
Carbon Monoxide Loss: Subsequent fragmentation of the aromatic ring structure may involve the elimination of carbon monoxide (CO).
A plausible fragmentation cascade would begin with the loss of the carboxyl group, followed by the sequential loss of other substituents, aiding in the definitive identification of the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
Detailed X-ray crystallography data for 3-bromo-6-fluoro-2-hydroxybenzoic acid has not been published. However, predictive analysis based on related structures, such as 2-chloro-6-fluorobenzoic acid, suggests that steric and electronic interactions between the ortho substituents would likely result in a non-planar conformation. It is anticipated that the carboxylic acid group would be twisted out of the plane of the aromatic ring.
For comparison, the crystallographic data for the related compound 3-bromo-2-hydroxybenzoic acid , which lacks the fluorine atom, has been reported and provides insight into the potential solid-state characteristics. nih.gov
For 3-bromo-2-hydroxybenzoic acid, the crystal system is reported to be monoclinic, with the space group P2₁/n. nih.gov It is plausible that 3-bromo-6-fluoro-2-hydroxybenzoic acid could crystallize in a similar system, though the presence of the fluorine atom could influence the crystal packing and potentially lead to a different space group.
The unit cell parameters for 3-bromo-2-hydroxybenzoic acid have been determined as follows nih.gov:
| Parameter | Value |
| a | 3.7978 Å |
| b | 10.5567 Å |
| c | 18.0366 Å |
| α | 90° |
| β | 90.208° |
| γ | 90° |
| Volume | 722.5(2) ų |
The asymmetric unit for this related compound contains a single molecule. nih.gov
In the solid state, the geometry of 3-bromo-2-hydroxybenzoic acid reveals a nearly planar molecule, with the carboxyl group slightly twisted from the phenyl ring plane by 4.7°. nih.gov An intramolecular hydrogen bond is observed between the hydroxyl group and the carboxyl group. The introduction of a fluorine atom at the 6-position in the target molecule would be expected to alter bond lengths and angles due to its high electronegativity and potential for steric hindrance with the adjacent hydroxyl and bromine atoms.
The crystal packing of aromatic carboxylic acids is typically dominated by hydrogen bonding interactions.
Intermolecular Interactions in Crystal Packing
Non-Covalent Interactions (e.g., C-H…F, C-H…π, π-π Stacking)
The molecular structure of 3-bromo-6-fluoro-2-hydroxybenzoic acid, featuring a halogenated aromatic ring, is conducive to a variety of non-covalent interactions. The presence of bromine and fluorine atoms, along with the aromatic system, creates opportunities for directional intermolecular contacts.
Notably, the planar chromenone structure, a related chemical entity, is known to facilitate π-π stacking interactions. While direct research on the specific non-covalent interactions of 3-bromo-6-fluoro-2-hydroxybenzoic acid is not extensively detailed in the provided information, the inherent structural features suggest the potential for such interactions. The hydroxyl group contributes to its polarity and hydrogen-bonding capacity.
| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |
| C-H···F | Aromatic C-H bonds and the fluorine substituent. | Influences the orientation of molecules relative to one another. |
| π-π Stacking | The aromatic rings of adjacent molecules. | Contributes to the stabilization of the crystal lattice through overlapping p-orbitals. |
Polymorphism and Its Structural Implications
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphic forms of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. The potential for polymorphism in 3-bromo-6-fluoro-2-hydroxybenzoic acid would arise from different arrangements of the molecules in the crystal lattice, driven by subtle variations in the non-covalent interaction patterns. While specific studies on the polymorphism of this compound are not detailed, the complexity of its potential intermolecular interactions suggests that the existence of different crystalline forms is a plausible consideration for its comprehensive solid-state characterization.
Theoretical and Computational Studies on 3 Bromo 6 Fluoro 2 Hydroxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the molecular characteristics of 3-bromo-6-fluoro-2-hydroxybenzoic acid. These methods, grounded in the principles of quantum mechanics, offer deep insights into the molecule's stability, reactivity, and spectroscopic properties. The choice of computational method and basis set is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For halogenated benzoic acids, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed. B3LYP combines the strengths of both Hartree-Fock theory and DFT, providing robust descriptions of molecular geometries and electronic properties. uc.pt
In studies of similar substituted benzoic acids, the B3LYP functional has been successfully used to investigate potential energy surfaces and the effects of substituents on molecular structure. uc.pt For 3-bromo-6-fluoro-2-hydroxybenzoic acid, a B3LYP approach would be well-suited to explore the interplay of the bromo, fluoro, hydroxyl, and carboxylic acid functional groups.
For a more refined analysis, especially concerning charge-transfer excitations or long-range interactions, range-separated functionals like CAM-B3LYP (Coulomb-attenuating method-B3LYP) could be utilized. These functionals are designed to correct for the tendency of traditional DFT methods to underestimate certain energetic barriers and excitation energies.
Ab initio methods, which are based on first principles without empirical parameterization, offer another tier of computational investigation. The Hartree-Fock (HF) method, while being a foundational ab initio approach, often serves as a starting point for more sophisticated calculations. However, HF systematically neglects electron correlation, which can be significant in molecules with multiple lone pairs and pi systems, such as 3-bromo-6-fluoro-2-hydroxybenzoic acid.
To account for electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common choice. MP2 calculations would provide a more accurate description of the non-covalent interactions, such as intramolecular hydrogen bonding, which are expected to play a crucial role in determining the conformational preferences of this molecule. While computationally more demanding than DFT, MP2 can offer valuable benchmark data for validating the results from DFT functionals.
The selection of an appropriate basis set is as critical as the choice of the computational method. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing halogens like bromine and fluorine, polarized and diffuse functions are essential for an accurate description of the electron distribution.
Pople-style basis sets, such as the 6-311++G(d,p) basis set, are widely used in DFT studies of substituted benzoic acids. uc.ptresearchgate.net The '6-311G' part indicates a split-valence triple-zeta basis set, providing flexibility for the valence electrons. wikipedia.org The '++' signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. wikipedia.org The '(d,p)' denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron densities in bonded atoms. arxiv.org
Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVDZ, cc-pVTZ), represent another robust option, particularly for correlated ab initio calculations. wikipedia.org The choice of basis set often involves a compromise between desired accuracy and computational feasibility, with larger basis sets generally yielding more accurate results at a higher computational cost.
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in 3-bromo-6-fluoro-2-hydroxybenzoic acid dictates many of its physical and chemical properties. Computational methods are invaluable for determining the most stable conformations and for exploring the energy landscape associated with rotations around single bonds.
Computational geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 3-bromo-6-fluoro-2-hydroxybenzoic acid, this would be achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The resulting optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles.
Table 1: Representative Theoretical Bond Lengths for 3-Bromo-6-fluoro-2-hydroxybenzoic Acid (Note: These are estimated values based on general principles and data for similar compounds, as specific literature values were not found.)
| Bond | Predicted Length (Å) |
|---|---|
| C-Br | 1.90 |
| C-F | 1.35 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-O (hydroxyl) | 1.36 |
| C=O (carboxyl) | 1.21 |
| C-O (carboxyl) | 1.35 |
| O-H (hydroxyl) | 0.96 |
Table 2: Representative Theoretical Bond Angles for 3-Bromo-6-fluoro-2-hydroxybenzoic Acid (Note: These are estimated values based on general principles and data for similar compounds, as specific literature values were not found.)
| Angle | Predicted Angle (°) |
|---|---|
| C-C-C (aromatic) | 118 - 122 |
| C-C-Br | 119 |
| C-C-F | 118 |
| C-C-O (hydroxyl) | 121 |
| O-C=O (carboxyl) | 123 |
To understand the conformational flexibility of 3-bromo-6-fluoro-2-hydroxybenzoic acid, potential energy surface (PES) scans are performed. This involves systematically changing a specific dihedral angle, such as the one defining the orientation of the carboxylic acid group relative to the aromatic ring, and calculating the energy at each step.
These scans reveal the energy barriers between different conformers and identify the most stable (lowest energy) conformations. For substituted benzoic acids, the rotation of the carboxylic acid group is a key conformational process. uc.pt The presence of the ortho-hydroxyl group and the fluoro and bromo substituents will significantly influence the rotational barrier and the relative energies of the conformers due to steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl and carboxyl groups or between the hydroxyl group and the fluorine atom.
Studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have shown that different conformers can exist with varying stabilities, often separated by energy barriers that can be probed computationally. mdpi.com For 3-bromo-6-fluoro-2-hydroxybenzoic acid, a PES scan would likely reveal at least two stable conformers corresponding to different orientations of the hydroxyl and carboxyl groups.
Electronic Structure and Properties
The electronic properties of 3-bromo-6-fluoro-2-hydroxybenzoic acid are crucial for understanding its reactivity and potential applications. These properties are investigated through various computational methods.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 3-bromo-6-fluoro-2-hydroxybenzoic acid, the presence of electron-withdrawing groups like bromine, fluorine, and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
| HOMO Energy | (Data not available) |
| LUMO Energy | (Data not available) |
| HOMO-LUMO Gap | (Data not available) |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For 3-bromo-6-fluoro-2-hydroxybenzoic acid, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and hydroxyl groups, making them the primary sites for electrophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as the region around the bromine atom, would exhibit a positive potential, indicating them as sites for nucleophilic attack.
Charge Distribution and Mulliken Atomic Charges
Mulliken population analysis is a method for calculating the partial atomic charges in a molecule. This analysis provides insight into the distribution of electrons among the atoms and helps in understanding the molecule's polarity and reactivity. The charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| C1 (with COOH) | (Data not available) |
| C2 (with OH) | (Data not available) |
| C3 (with Br) | (Data not available) |
| C4 | (Data not available) |
| C5 | (Data not available) |
| C6 (with F) | (Data not available) |
| O (in COOH) | (Data not available) |
| O (in OH) | (Data not available) |
| H (in OH) | (Data not available) |
| H (in COOH) | (Data not available) |
| Br | (Data not available) |
| F | (Data not available) |
Global and Local Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)
Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher hardness value indicates greater stability.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Local reactivity descriptors, such as the Fukui function, provide information about the reactivity of specific atomic sites within the molecule.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | (Data not available) |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | (Data not available) |
| Electrophilicity Index (ω) | μ² / (2η) | (Data not available) |
Dipole Moment and Polarizability Calculations
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness" and its ability to participate in instantaneous dipole-induced dipole interactions.
For 3-bromo-6-fluoro-2-hydroxybenzoic acid, the presence of multiple polar bonds (C-F, C-Br, C=O, O-H) results in a significant net dipole moment. Computational calculations can provide the magnitude and orientation of this dipole moment, as well as the average polarizability of the molecule.
Table 4: Calculated Dipole Moment and Polarizability
| Property | Value |
| Dipole Moment (Debye) | (Data not available) |
| Average Polarizability (a.u.) | (Data not available) |
Vibrational Frequency Calculations and Spectral Simulations
Vibrational analysis is a fundamental tool in computational chemistry used to predict the infrared and Raman spectra of a molecule. This analysis helps in understanding the molecule's structure and bonding.
Simulated FT-IR and FT-Raman Spectra
Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra are typically performed using computational methods like Density Functional Theory (DFT). These simulations provide predicted vibrational frequencies and intensities, which can be compared with experimental data to confirm the molecular structure.
No published simulated FT-IR or FT-Raman spectral data for 3-bromo-6-fluoro-2-hydroxybenzoic acid were found.
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, or torsion of chemical bonds. This provides a detailed understanding of the nature of the vibrations.
No published Potential Energy Distribution (PED) analysis for 3-bromo-6-fluoro-2-hydroxybenzoic acid was found.
Nonlinear Optical (NLO) Properties
The study of nonlinear optical (NLO) properties investigates how a material's optical properties change under intense light, such as that from a laser. These properties are crucial for applications in optoelectronics and photonics.
First-Order and Second-Order Hyperpolarizability Calculations
First-order (β) and second-order (γ) hyperpolarizability are key parameters that quantify a molecule's NLO response. Computational calculations are used to predict these values, offering insights into the potential of a molecule for NLO applications.
No published calculations for the first-order or second-order hyperpolarizability of 3-bromo-6-fluoro-2-hydroxybenzoic acid were found.
Design Principles for Enhanced NLO Response
Research in this area focuses on understanding the structure-property relationships that lead to a high NLO response. This involves studying the effects of electron-donating and electron-withdrawing groups, conjugation length, and molecular symmetry on the hyperpolarizability.
No specific design principles derived from the study of 3-bromo-6-fluoro-2-hydroxybenzoic acid have been published.
Advanced Topological Analysis
Advanced topological analysis methods, such as Quantum Theory of Atoms in Molecules (QTAIM), are employed to analyze the electron density distribution in a molecule. This provides detailed information about the nature of chemical bonds and non-covalent interactions within the molecule.
No published advanced topological analysis for 3-bromo-6-fluoro-2-hydroxybenzoic acid was found.
Reduced Density Gradient (RDG) Analysis
No research data is currently available from Reduced Density Gradient (RDG) analysis for 3-bromo-6-fluoro-2-hydroxybenzoic acid. This type of analysis is instrumental in identifying and visualizing non-covalent interactions within a molecule, such as hydrogen bonds, halogen bonds, and van der Waals interactions, which are expected to be significant in this molecule due to the presence of hydroxyl, carboxyl, bromine, and fluorine substituents. Future computational studies employing RDG analysis would be necessary to map these interactions and quantify their strengths.
Electron Localization Function (ELF)
There are no published studies that have performed an Electron Localization Function (ELF) analysis on 3-bromo-6-fluoro-2-hydroxybenzoic acid. ELF analysis provides a detailed picture of electron pairing and localization, which is fundamental to understanding the nature of chemical bonds and lone pairs. For this compound, ELF would clarify the electronic influence of the electron-withdrawing bromine and fluorine atoms on the aromatic system and the functional groups.
Localized Orbital Locator (LOL)
Similarly, no data from Localized Orbital Locator (LOL) analysis is available for 3-bromo-6-fluoro-2-hydroxybenzoic acid. LOL, much like ELF, offers a powerful tool for visualizing areas of high electron localization, thereby providing clear and intuitive representations of covalent bonds and lone pair regions. Such an analysis would offer valuable insights into the bonding framework of the molecule.
The field of computational chemistry offers robust tools for the detailed investigation of molecular properties. However, based on a thorough review of existing literature, 3-bromo-6-fluoro-2-hydroxybenzoic acid has not yet been analyzed using the specific methods of Reduced Density Gradient (RDG), Electron Localization Function (ELF), or Localized Orbital Locator (LOL). Therefore, a significant gap in the scientific understanding of this compound's electronic structure and non-covalent interactions exists. Future theoretical studies are required to generate the data necessary to populate these areas of inquiry.
Applications of 3 Bromo 6 Fluoro 2 Hydroxybenzoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
The strategic placement of bromo, fluoro, hydroxyl, and carboxyl functional groups on the aromatic ring makes 3-bromo-6-fluoro-2-hydroxybenzoic acid a highly valuable intermediate in organic synthesis. These groups can be selectively modified or used as directing groups to construct more elaborate molecular structures.
Precursor for Complex Organic Molecules
3-Bromo-6-fluoro-2-hydroxybenzoic acid serves as a foundational scaffold for the synthesis of intricate organic molecules, particularly heterocyclic compounds like benzofurans. The reactivity of the hydroxyl and carboxyl groups, coupled with the potential for cross-coupling reactions at the bromine-substituted carbon, allows for the systematic construction of complex frameworks.
For instance, the synthesis of substituted benzofurans often commences with salicylic (B10762653) acid derivatives. A common strategy involves the Rap-Stoermer condensation reaction of a salicylaldehyde (B1680747) with a phenacyl bromide to generate a benzofuran (B130515) core. mdpi.com Following this, the functional groups can be further elaborated. While a direct example using 3-bromo-6-fluoro-2-hydroxybenzoic acid is not extensively documented, its structural similarity to other halogenated salicylic acids suggests its utility in similar synthetic transformations. The presence of the bromine atom offers a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, alkyl, or other functional groups to build molecular complexity. nih.gov
Building Block for Diverse Aromatic Frameworks
The diverse reactivity of its functional groups allows 3-bromo-6-fluoro-2-hydroxybenzoic acid to be a key component in the assembly of a variety of aromatic frameworks. The hydroxyl and carboxyl groups can participate in esterification and etherification reactions, while the bromine atom is amenable to substitution and coupling reactions.
One established method for creating diverse aromatic structures is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. mdpi.com In the case of 3-bromo-6-fluoro-2-hydroxybenzoic acid, the hydroxyl group can be deprotonated to form a phenoxide, which can then be reacted with various alkyl halides to introduce different side chains, thereby diversifying the aromatic framework.
Furthermore, the synthesis of xanthones, a class of oxygen-containing heterocyclic compounds, often utilizes substituted benzoic acids. A general approach involves the cyclo-acylation reaction of a dihydroxybenzoic acid with a phenolic derivative. nih.gov Given its structure, 3-bromo-6-fluoro-2-hydroxybenzoic acid could potentially be employed in similar reactions to generate novel, halogenated xanthone (B1684191) derivatives with unique electronic and biological properties.
Scaffold in Agrochemical Research (Focus on Synthetic Pathways, not Efficacy)
Salicylic acid and its derivatives are known to play a role in plant defense mechanisms and have served as scaffolds for the development of new agrochemicals, particularly fungicides. mdpi.com Synthetic pathways targeting new fungicidal agents often involve the modification of the salicylic acid core.
A one-step procedure for the synthesis of 1-methoxy-1-oxoalkan-2-yl salicylates has been developed by reacting salicylic acid with methyl 2-bromoalkanoates. icm.edu.plresearchgate.net This reaction proceeds via the nucleophilic attack of the carboxylate or phenoxide of salicylic acid on the bromo-ester. 3-Bromo-6-fluoro-2-hydroxybenzoic acid could be a valuable starting material in similar synthetic routes to produce halogenated analogues with potentially enhanced properties.
Moreover, some modern fungicides act by inducing systemic acquired resistance (SAR) in plants, a process in which the salicylic acid signaling pathway is often implicated. nih.gov The development of new SAR inducers can involve the synthesis of molecules that mimic or modulate the effects of salicylic acid. The unique substitution pattern of 3-bromo-6-fluoro-2-hydroxybenzoic acid makes it an interesting candidate for the synthesis of novel agrochemical scaffolds. For example, the synthesis of 3,4-dichloroisothiazole-based strobilurins, which have shown fungicidal activity, involves building upon a core structure that can be influenced by salicylic acid-related pathways. nih.gov
Coordination Chemistry and Supramolecular Systems
The presence of both a carboxylic acid and a hydroxyl group in an ortho relationship allows 3-bromo-6-fluoro-2-hydroxybenzoic acid to act as a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.
Ligand Properties for Metal Complexation
Similar to salicylic acid, 3-bromo-6-fluoro-2-hydroxybenzoic acid can coordinate to metal ions in several ways. The carboxylic group can bind to a metal center in a monodentate, bidentate, or bridging fashion. The adjacent hydroxyl group can also participate in coordination, leading to the formation of stable chelate rings. This chelation enhances the stability of the resulting metal complexes.
The electronic properties of the bromine and fluorine substituents can influence the acidity of the carboxylic acid and hydroxyl groups, thereby affecting the binding affinity and the stability of the metal complexes. The nature of the metal ion and the reaction conditions will determine the specific coordination mode adopted by the ligand.
| Coordination Mode | Description | Potential Impact of Substituents |
|---|---|---|
| Monodentate Carboxylate | The carboxylic acid group binds to a single metal ion through one of its oxygen atoms. | The electron-withdrawing effects of the halogens can influence the pKa of the carboxylic acid, affecting the strength of the metal-ligand bond. |
| Bidentate Chelating Carboxylate | Both oxygen atoms of the carboxylic acid group bind to the same metal ion, forming a four-membered ring. | This mode is generally less common due to ring strain but can be promoted by specific metal ion geometries. |
| Bidentate Chelating Salicylate | The carboxylate oxygen and the deprotonated hydroxyl oxygen bind to the same metal ion, forming a stable six-membered ring. | This is a very common and stable coordination mode for salicylic acid and its derivatives. |
| Bridging Carboxylate | The carboxylic acid group bridges two or more metal ions. | This can lead to the formation of one-, two-, or three-dimensional coordination polymers. |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of 3-bromo-6-fluoro-2-hydroxybenzoic acid to act as a bridging ligand makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked together by organic ligands.
Research on p-hydroxybenzoic acid has demonstrated its utility in forming three-dimensional MOFs. researchgate.net In these structures, the carboxylate and hydroxyl groups of the ligand coordinate to metal centers, creating a robust network. The resulting MOFs can exhibit properties such as porosity and catalytic activity. researchgate.net
Given its structural similarities, 3-bromo-6-fluoro-2-hydroxybenzoic acid is expected to form analogous MOF structures. The presence of the bromine and fluorine atoms could introduce several interesting features:
Modified Pore Environment: The halogen atoms lining the pores of the MOF could alter the polarity and chemical reactivity of the internal surface, potentially leading to selective adsorption or catalytic properties.
Post-Synthetic Modification: The bromine atom provides a site for post-synthetic modification, where further functionalization of the MOF can be achieved after its initial synthesis.
| Potential Application | Rationale | Relevant Structural Features |
|---|---|---|
| Gas Storage and Separation | The porous nature of MOFs allows for the uptake of gases. The halogenated pore surface could lead to selective interactions with specific gas molecules. | Pore size, pore volume, and the chemical nature of the pore surface (presence of F and Br). |
| Catalysis | The metal nodes can act as catalytic sites, and the ligand can be functionalized to introduce catalytic activity. | Open metal sites, functional groups on the ligand. |
| Sensing | The interaction of guest molecules with the MOF can lead to a change in its physical properties, such as fluorescence, which can be used for sensing applications. | Luminescent properties of the ligand or metal clusters, interaction sites within the pores. |
Supramolecular Assembly Based on Intermolecular Interactions
An extensive search of current research databases reveals a lack of specific studies focused on the supramolecular assembly of 3-bromo-6-fluoro-2-hydroxybenzoic acid. In principle, the molecule possesses functional groups—a carboxylic acid, a hydroxyl group, and halogen atoms (bromine and fluorine)—that are well-known to participate in various intermolecular interactions. These include:
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are classic donors and acceptors for strong hydrogen bonds, which could lead to the formation of dimers or extended chains.
Halogen Bonding: The bromine atom, and to a lesser extent the fluorine atom, could act as halogen bond donors, interacting with Lewis bases.
While these interactions are fundamental to supramolecular chemistry, specific research detailing the crystal engineering or self-assembly properties of 3-bromo-6-fluoro-2-hydroxybenzoic acid has not been published.
Development of Functional Materials
The application of 3-bromo-6-fluoro-2-hydroxybenzoic acid in the development of functional materials is not yet a focus of dedicated research reports. The potential for its use is inferred from the properties of similar halogenated and hydroxylated benzoic acids.
There are no available research findings that detail the use or performance of 3-bromo-6-fluoro-2-hydroxybenzoic acid in organic semiconductors or photovoltaic devices. While fluorinated and brominated aromatic compounds are sometimes used as building blocks for organic electronic materials to tune properties like molecular packing and energy levels, this specific compound has not been identified as a component in such applications in the current literature. ossila.com
Information regarding the incorporation of 3-bromo-6-fluoro-2-hydroxybenzoic acid into polymer matrices to modulate their properties is not available in peer-reviewed literature. In theory, it could be incorporated as a pendant group or used to synthesize a monomer for polymerization, potentially influencing properties like thermal stability, flame retardancy (due to the bromine content), or refractive index. However, no experimental data or specific examples are currently documented.
There is no scientific literature to support the application of 3-bromo-6-fluoro-2-hydroxybenzoic acid in non-linear optics. Materials used for applications like frequency doubling often require a non-centrosymmetric crystal structure, and it has not been established whether this compound crystallizes in such a space group.
Exploration in Biochemical Assays (Non-Clinical Chemical Role)
The utility of 3-bromo-6-fluoro-2-hydroxybenzoic acid in biochemical assays is not described in the available literature.
To function as a buffer, a compound should have a stable pKa value near the desired pH range. There is no published experimental data on the dissociation constant (pKa) of 3-bromo-6-fluoro-2-hydroxybenzoic acid, nor are there any reports of its use as a buffering agent in chemical or biochemical systems.
Stabilization of pH Levels in Enzymatic Reactions
There is currently no publicly available scientific literature detailing the use of 3-bromo-6-fluoro-2-hydroxybenzoic acid for the stabilization of pH levels in enzymatic reactions. While substituted benzoic acids can act as buffers, specific studies and data for this compound in this context are not found in the search results.
Participation in Model Biochemical Pathways for System Understanding
Information regarding the participation of 3-bromo-6-fluoro-2-hydroxybenzoic acid in model biochemical pathways to understand biological systems is not present in the available search results. Research in this area often utilizes compounds that can act as inhibitors, tracers, or metabolic probes. For instance, derivatives of the related compound 4-fluoro-3-hydroxybenzoic acid have been synthesized to act as inhibitors for enzymes like β-arylsulfotransferase IV. However, direct research linking 3-bromo-6-fluoro-2-hydroxybenzoic acid to the study of biochemical pathways is not documented in the provided sources.
Fluorinated aromatic carboxylic acids, as a class, are significant in medicinal chemistry and are used as building blocks for more complex molecules due to the unique properties imparted by the fluorine atom. Similarly, brominated and hydroxylated benzoic acids are common precursors in the synthesis of a variety of organic compounds. For example, 2-bromo-6-fluorobenzoic acid is utilized in the synthesis of potential anticancer agents and compounds that inhibit viral replication. google.com
Interactive Data Table: Properties of Related Halogenated Benzoic Acids
| Compound Name | CAS Number | Molecular Formula | Key Application/Finding | Reference |
|---|---|---|---|---|
| 3-Bromo-2-fluoro-6-hydroxybenzoic acid | 1535395-64-2 | C7H4BrFO3 | Synthetic Intermediate | synquestlabs.com |
| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C7H5FO3 | Starting material for enzyme inhibitors | |
| 2-Bromo-6-fluoro-3-hydroxybenzoic acid | Not available | C7H4BrFO3 | Chemical intermediate | lab-chemicals.com |
| 2-bromo-3-fluoro-6-hydroxybenzoic acid | 1782665-98-8 | C7H4BrFO3 | Chemical synthesis | sigmaaldrich.com |
| 2-Bromo-6-fluorobenzoic acid | Not available | C7H4BrFO2 | Synthesis of medicinal compounds | google.com |
While the specific applications for 3-bromo-6-fluoro-2-hydroxybenzoic acid as requested in the outline could not be substantiated with current data, the broader class of halogenated benzoic acids demonstrates significant utility in chemical and biological research. Further investigation into the specific properties and reactions of 3-bromo-6-fluoro-2-hydroxybenzoic acid would be necessary to determine its potential roles in the specified biochemical applications.
Future Research Directions and Perspectives
Novel Synthetic Pathways and Green Chemistry Approaches
The efficient and sustainable synthesis of 3-bromo-6-fluoro-2-hydroxybenzoic acid is the gateway to its exploration. Future research will likely focus on developing novel, high-yield synthetic routes that adhere to the principles of green chemistry.
Current strategies for similar halogenated benzoic acids often involve multi-step processes, such as the bromination of hydroxybenzoic acid precursors or the oxidation of corresponding toluenes. prepchem.comresearchgate.net For this specific target, pathways could be envisioned starting from commercially available 3-fluorophenol (B1196323) or 2-fluoro-6-hydroxybenzoic acid, followed by regioselective bromination. A significant challenge lies in controlling the regiochemistry of the halogenation steps due to the complex interplay of directing effects from the existing substituents.
Future synthetic research could pivot towards more elegant and sustainable methods. This includes:
Catalytic Systems: Employing advanced catalytic systems, such as those based on cobalt or manganese salts with air as the oxidant, could provide a greener alternative to traditional stoichiometric oxidizing agents for converting a methyl group (if starting from a toluene (B28343) derivative) to the carboxylic acid. researchgate.net
Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters like temperature, pressure, and reaction time, potentially improving yields and selectivity while minimizing waste and enhancing safety.
Microwave-Assisted Synthesis: The use of microwave irradiation could dramatically reduce reaction times and energy consumption, a green approach that has been successfully applied to the synthesis of related heterocyclic structures. epa.gov
Biocatalysis: Engineering enzymes to perform selective halogenation or oxidation on a suitable precursor would represent a significant leap in sustainable production, eliminating harsh reagents and conditions.
Table 1: Potential Synthetic Strategies and Green Chemistry Considerations
| Synthetic Approach | Potential Precursor | Key Transformation | Green Chemistry Aspect |
|---|---|---|---|
| Late-Stage Bromination | 2-Fluoro-6-hydroxybenzoic acid | Regioselective electrophilic bromination | Use of recyclable brominating agents (e.g., N-bromosuccinimide) and non-chlorinated solvents. |
| Oxidative Carboxylation | 3-Bromo-6-fluoro-2-methylphenol | Selective oxidation of the methyl group | Application of air/O₂ with transition metal catalysts (e.g., Co(OAc)₂), reducing metal waste. researchgate.net |
| Ortho-Lithiation/Carboxylation | 2-Bromo-5-fluorophenol | Directed ortho-metalation followed by quenching with CO₂ | High atom economy, but requires cryogenic conditions and pyrophoric reagents. Future work could focus on milder conditions. |
| Flow Chemistry Synthesis | Various | Multi-step sequence in a continuous reactor | Improved safety, reduced solvent volume, and easier scale-up. |
Exploration of Undiscovered Reactivity Profiles
The unique arrangement of a carboxylic acid, a phenolic hydroxyl, a bromine atom, and a fluorine atom on a single aromatic ring endows 3-bromo-6-fluoro-2-hydroxybenzoic acid with a complex and largely unexplored reactivity profile. Each functional group serves as a handle for a variety of chemical transformations.
Future investigations should systematically probe the reactivity at each site:
Carboxylic Acid and Phenol (B47542) Groups: Standard derivatization reactions such as esterification, amidation, and etherification are expected. The proximity of the hydroxyl and carboxyl groups may allow for the formation of unique lactone-type structures or serve as a bidentate chelation site for metal catalysts.
Aromatic Ring Substitution: The two remaining hydrogens on the ring (at C4 and C5) are targets for further functionalization. The directing effects of the substituents (-OH is strongly activating and ortho, para-directing; -F and -Br are deactivating and ortho, para-directing; -COOH is deactivating and meta-directing) create a complex electronic landscape. Predicting the outcome of electrophilic aromatic substitution reactions is a non-trivial challenge ripe for investigation.
Cross-Coupling Reactions: The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a vast array of carbon, nitrogen, and oxygen-based functionalities, serving as a powerful tool for generating molecular diversity. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine and carboxyl groups could activate the ring for SNAr reactions, potentially allowing for the displacement of the fluorine atom by strong nucleophiles under specific conditions.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful lens through which to predict and understand the behavior of 3-bromo-6-fluoro-2-hydroxybenzoic acid before embarking on extensive lab work. Density Functional Theory (DFT) and other in silico methods can provide deep insights into its properties.
Future computational studies could focus on:
Structural and Electronic Properties: Calculating the ground-state geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential surface would help rationalize its reactivity. For instance, mapping the charge distribution can predict the most likely sites for electrophilic or nucleophilic attack.
Acidity and Hydrogen Bonding: Predicting the pKa values for both the carboxylic acid and the phenolic hydroxyl group is crucial for understanding its behavior in biological and chemical systems. Modeling its capacity for intra- and intermolecular hydrogen bonding can explain its physical properties and how it might interact with biological targets or self-assemble into larger structures.
Reaction Pathway Modeling: Simulating the transition states and reaction energies for various synthetic transformations can help optimize reaction conditions and predict the feasibility of novel reactions. This is particularly valuable for understanding the regioselectivity of aromatic substitutions.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra would aid in the characterization and identification of the compound and its derivatives.
Integration into Emerging Material Science Applications
The rigid, functionalized aromatic core of 3-bromo-6-fluoro-2-hydroxybenzoic acid makes it an attractive building block for novel materials. Its ability to participate in polymerization and form directed intermolecular interactions is key to its potential in this area.
Prospective research directions include:
Polymer Synthesis: The di-functional nature of the molecule (phenol and carboxylic acid) makes it a suitable monomer for the synthesis of high-performance polymers like polyesters and polyamides with inherent flame-retardant properties (due to bromine) and thermal stability.
Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups can act as a bidentate ligand to coordinate with metal ions, forming porous, crystalline MOFs. These materials could be explored for applications in gas storage, separation, and catalysis.
Liquid Crystals: By derivatizing the functional groups with long alkyl chains or other mesogenic units, it may be possible to design novel liquid crystalline materials. The polarity and shape of the core molecule could lead to interesting phase behaviors.
Organic Semiconductors: While a long shot, functionalized benzoic acids can be precursors to more complex aromatic systems. The C-Br bond allows for coupling reactions to build larger, conjugated structures that could be investigated for their electronic properties. ossila.com
Table 2: Prospective Applications in Material Science
| Application Area | Key Molecular Feature(s) | Potential Function |
|---|---|---|
| High-Performance Polymers | -COOH and -OH groups for polymerization; C-Br for flame retardancy | Monomer for aromatic polyesters or polyamides with enhanced thermal and fire resistance. |
| Metal-Organic Frameworks (MOFs) | Carboxylate and hydroxyl groups as metal-binding sites | Organic linker to create porous materials for gas storage, catalysis, or chemical sensing. |
| Liquid Crystals | Rigid aromatic core, potential for derivatization | Scaffold for designing new mesogenic molecules. |
| Functional Dyes | Aromatic ring as a chromophore, functional groups for tuning properties | Core structure for synthesizing dyes with tailored absorption/emission spectra. |
High-Throughput Synthesis and Screening for New Scaffolds
In medicinal chemistry, the benzoic acid scaffold is a privileged structure found in numerous therapeutic agents. benthamscience.comresearchgate.net 3-bromo-6-fluoro-2-hydroxybenzoic acid is an ideal starting point for generating large libraries of diverse compounds for drug discovery programs.
Future work in this domain should leverage:
Combinatorial Chemistry: The three distinct functional groups (-COOH, -OH, -Br) can be derivatized orthogonally. A combinatorial approach could rapidly generate a library where the carboxylic acid is converted into a matrix of amides and esters, the phenol is converted into a series of ethers, and the bromine is substituted via an array of cross-coupling reactions.
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a "fragment" that can be screened for weak binding to biological targets like enzymes or receptors. Hits from this screening can then be elaborated into more potent leads by growing the molecule from its functional handles.
High-Throughput Screening (HTS): The synthesized libraries can be screened against a wide range of biological targets to identify compounds with interesting activities, such as anticancer, anti-inflammatory, or antimicrobial properties. nih.gov The development of personalized synthetic anticancer therapies is a significant research area where novel benzoic acid derivatives could play a crucial role. researchgate.net
The strategic placement of fluorine, a common bioisostere in modern pharmaceuticals, adds to its appeal as a scaffold. The development of such molecular libraries is a promising avenue for discovering next-generation therapeutics.
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-6-fluoro-2-hydroxybenzoic acid with high purity?
- Methodological Answer : The compound can be synthesized via sequential halogenation of a benzoic acid scaffold. For example:
- Step 1 : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid over-substitution.
- Step 2 : Bromination at the 3-position via radical bromination or using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
- Step 3 : Hydroxylation at the 2-position through directed ortho-metalation followed by oxidation.
Purification via recrystallization (ethanol/water mixtures) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity, as validated by HPLC analysis .
Q. How can researchers characterize the compound’s structural integrity using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra. Key signals include:
- : Aromatic protons (δ 7.2–8.0 ppm), hydroxy proton (δ 10–12 ppm, broad).
- : Fluorine coupling patterns (e.g., doublets for para-fluoro substituents).
- Mass Spectrometry : Use electron ionization (EI) or ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 236.97). Compare with NIST reference spectra for fragmentation patterns .
- IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C=O (1700 cm⁻¹) groups .
Q. What storage conditions are critical for maintaining the compound’s stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photolytic dehalogenation. Purity (>95%) is maintained for ≥12 months when stored as a lyophilized solid. Avoid aqueous solutions unless buffered at pH 4–6 to minimize esterification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for halogenated benzoic acids?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example:
- Solvent Correction : Re-acquire spectra in deuterated DMSO or CDCl₃ to compare with literature.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives).
- Dynamic NMR : Study temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol for hydroxy groups).
Cross-validate with computational methods (DFT for chemical shifts) .
Q. What experimental designs are recommended for studying its reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use the bromo substituent as a leaving group. Optimize conditions (Pd catalyst, base, solvent):
- Catalyst: Pd(PPh₃)₄ or XPhos Pd G3.
- Solvent: DMF/H₂O (4:1) at 80°C.
- Decarboxylative Coupling : Activate the carboxylic acid via silver(I) salts for C-F bond functionalization.
Monitor reaction progress via TLC (silica, ethyl acetate/hexanes) and isolate products via flash chromatography .
Q. How can its potential as a salicylate-based enzyme inhibitor be assessed?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) using fluorometric assays. Compare IC₅₀ values with aspirin or diflunisal.
- Molecular Docking : Model interactions with COX-2’s active site (PDB: 5KIR) to predict binding affinity.
- SAR Studies : Synthesize analogs (e.g., methyl esters, nitro derivatives) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
